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Compound of Interest

Compound Name: Oxazole, 5-bromo-4-phenyl-

CAS No.: 20756-97-2

Cat. No.: B3380839

Get Quote

Executive Summary
Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as

bioisosteres for amides and esters in drug development. 5-Bromo-4-phenyloxazole (CAS:

20756-97-2) is a critical synthetic intermediate. The C5-bromine serves as a versatile handle

for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling the

elaboration of complex pharmacophores. Accurate spectroscopic characterization—spanning

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of this

building block is paramount to ensure regiochemical purity before downstream

functionalization.

Section 1: Synthesis and Sample Preparation
Causality in Experimental Choices
The synthesis of 5-bromo-4-phenyloxazole is typically achieved via the electrophilic

bromination of 4-phenyloxazole. N-Bromosuccinimide (NBS) is the reagent of choice over
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molecular bromine ( Br2​). NBS provides a steady, low concentration of electrophilic bromine (

Br+ ), which selectively targets the most nucleophilic position of the oxazole ring (C5) without

inducing unwanted ring-opening or polybromination side reactions that are common with

harsher reagents (1)[1].

Protocol: Regioselective Bromination of 4-
Phenyloxazole

Reaction Setup: Dissolve 4-phenyloxazole (1.0 equiv) in anhydrous N,N-dimethylformamide

(DMF) under an inert nitrogen atmosphere. Rationale: DMF stabilizes the polar transition

state during electrophilic aromatic substitution.

Bromination: Add NBS (1.05 equiv) portion-wise at 0 °C. Stir the mixture and allow it to warm

to room temperature over 4 hours.

Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (

Na2​S2​O3​) to neutralize unreacted NBS. Extract the aqueous layer with ethyl acetate (3x).

Purification: Dry the combined organic layers over anhydrous Na2​SO4​, filter, and

concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel,

Hexane:EtOAc 9:1) to yield pure 5-bromo-4-phenyloxazole.

Self-Validating Checkpoint: The success of this protocol is immediately validated by Thin-Layer

Chromatography (TLC, UV activity at 254 nm). The brominated product spot will exhibit a

higher Rf​value than the starting material due to decreased polarity resulting from the loss of the

C5 proton.

Section 2: Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for proving regioselective bromination. In the precursor 4-

phenyloxazole, the C2 and C5 protons appear as distinct singlets (or finely coupled doublets)

around δ 7.90 and δ 7.60-7.75 ppm, respectively (2[2], 3[3]). Upon bromination at C5, the

signal at ~7.60 ppm completely disappears, leaving only the highly deshielded C2 proton. The

C2 proton is sandwiched between the electronegative oxygen and nitrogen atoms, resulting in

a strong downfield shift.
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Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz,
CDCl3​)

Position
1H Chemical
Shift ( δ , ppm)

Multiplicity &
Integration

13C Chemical
Shift ( δ , ppm)

Assignment
Rationale

C2 (Oxazole) 7.95 Singlet (s), 1H 151.2

Highly

deshielded by O

and N

heteroatoms.

C4 (Oxazole) - - 140.5

Quaternary

carbon attached

to phenyl ring.

C5 (Oxazole) - - 114.5

Quaternary

carbon attached

to Br (upfield

shift vs H).

C1' (Phenyl) - - 129.0
Ipso-carbon of

the phenyl ring.

C2', C6' (Ph) 7.85 - 7.90 Multiplet (m), 2H 126.3

Ortho protons,

deshielded by

oxazole ring

current.

C3', C5' (Ph) 7.40 - 7.48 Multiplet (m), 2H 128.8 Meta protons.

C4' (Phenyl) 7.35 - 7.40 Multiplet (m), 1H 128.5 Para proton.

Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The oxazole ring

exhibits characteristic stretching frequencies. The introduction of the heavy bromine atom at C5

introduces a low-frequency C-Br stretch and alters the ring's overall vibrational modes.

Table 2: Key IR Vibrational Modes (ATR-FTIR)
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Wavenumber (
cm−1 )

Intensity Assignment
Causality /
Structural
Implication

3120 Weak C−H stretch (Oxazole)

Confirms the

presence of the C2-H

bond.

3060 Medium
C−H stretch

(Aromatic)

Confirms the phenyl

ring protons.

1590 Strong C=N stretch

Characteristic of the

oxazole core

unsaturation.

1450 Medium
C=C stretch

(Aromatic)

Phenyl ring skeletal

vibrations.

1070 Strong C−O−C stretch

Asymmetric stretching

of the oxazole ether

linkage.

690 Strong C−Br stretch
Direct confirmation of

halogenation.

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is utilized to

determine the exact mass and isotopic distribution. Bromine has two naturally occurring stable

isotopes, 79Br (50.69%) and 81Br (49.31%). This near 1:1 ratio creates a highly distinct

isotopic signature (M and M+2 peaks of equal intensity) that serves as an absolute confirmation

of mono-bromination (4)[4].

Table 3: ESI-MS Fragmentation Data
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m/z Value
Relative
Abundance

Ion Assignment
Fragmentation
Mechanism

223.97 100% [M(79Br)+H]+
Protonated molecular

ion (Base peak).

225.97 98% [M(81Br)+H]+
M+2 isotopic peak

confirming 1 Br atom.

195.97 ~30% [M−CO+H]+

Characteristic oxazole

ring cleavage (loss of

CO).

144.05 ~15% [M−Br]+
Loss of bromine

radical/ion.

Section 3: Visualizing the Analytical Logic
To ensure rigorous scientific integrity, the analytical workflow must be viewed as an

interconnected, self-validating system. The following diagrams map the experimental workflow

and the logical relationships of the spectroscopic data.
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Workflow for synthesis, purification, and spectroscopic analysis of 5-bromo-4-phenyloxazole.

5-Bromo-4-phenyloxazole
Structural Validation

NMR Spectroscopy
(Atom Connectivity)

IR Spectroscopy
(Functional Groups)

Mass Spectrometry
(Molecular Weight & Isotopes)

Singlet at ~7.95 ppm
Confirms C2-H retention

Absence of ~7.60 ppm
Confirms C5 substitution

1590 cm⁻¹
Confirms C=N bond

690 cm⁻¹
Confirms C-Br bond

m/z 224/226 (1:1)
Confirms ⁷⁹Br/⁸¹Br isotopes

Click to download full resolution via product page

Orthogonal validation logic demonstrating how NMR, IR, and MS independently confirm the

structure.
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Conclusion
The characterization of 5-bromo-4-phenyloxazole requires a multi-faceted spectroscopic

approach. By understanding the causality behind the NMR chemical shifts (heteroatom

deshielding), the IR vibrational modes (bond strength and mass), and the MS isotopic patterns

(natural abundance of halogens), researchers can confidently validate the integrity of this

critical building block before deploying it in advanced drug development campaigns.
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Need Custom Synthesis?
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Available at: [https://www.benchchem.com/product/b3380839/docs#spectroscopic-
characterization-of-5-bromo-4-phenyloxazole-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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